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molecular formula C13H17NO B1206005 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 73224-22-3

1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1206005
M. Wt: 203.28 g/mol
InChI Key: GGKBOUJJRHFZRI-UHFFFAOYSA-N
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Patent
US04663460

Procedure details

To 4.075 liters of 85% phosphoric acid at 60° C. in a 22 liter flask equipped with a condenser, thermometer, and stirrer was added portionwise 1.015 kg (4.35 mol) of 4-(3-methoxyphenyl)-1-methyl-4-piperidinol via a powder funnel. The reaction mixture was stirred for 3 hours at a temperature between 70° C. and 80° C. whereupon 4 liters of water was added and the temperature of the reaction mixture adjusted to approximately 50° C. The mixture was neutralized to pH 8.5 by the addition of 8.5 liters of 28% ammonium hydroxide while maintaining the temperature of the reaction mixture above 50° C. The resulting aqueous solution was extracted at 60° C. with 1.25 liters of hexane three times. The organic extracts were combined and washed twice with 1 liter of water, once with 0.5 liters of saturated sodium chloride solution and dried over 250 g of anhydrous sodium sulfate. Evaporation of the volatiles under reduced pressure provided 862.5 g of 97.9% pure 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-methylpyridine.
Quantity
4.075 L
Type
reactant
Reaction Step One
Quantity
1.015 kg
Type
reactant
Reaction Step Two
Quantity
8.5 L
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2(O)[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)[CH:11]=[CH:12][CH:13]=1.[OH-].[NH4+]>O>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH:15]=2)[CH:11]=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.075 L
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
1.015 kg
Type
reactant
Smiles
COC=1C=C(C=CC1)C1(CCN(CC1)C)O
Step Three
Name
Quantity
8.5 L
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
adjusted to approximately 50° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture above 50° C
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted at 60° C. with 1.25 liters of hexane three times
WASH
Type
WASH
Details
washed twice with 1 liter of water, once with 0.5 liters of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 250 g of anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the volatiles under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 862.5 g
YIELD: PERCENTYIELD 97.9%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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